molecular formula C14H11BrO2 B113107 5-(Benzyloxy)-2-bromobenzaldehyde CAS No. 85604-06-4

5-(Benzyloxy)-2-bromobenzaldehyde

Cat. No.: B113107
CAS No.: 85604-06-4
M. Wt: 291.14 g/mol
InChI Key: NUBOCIQJROMWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-bromobenzaldehyde (CAS: 85604-06-4; molecular formula: C₁₄H₁₁BrO₂; molecular weight: 291.14) is a brominated aromatic aldehyde substituted with a benzyloxy group at the 5-position and a bromine atom at the 2-position of the benzaldehyde core . This compound is characterized by its pale yellow crystalline solid form, requiring storage under inert atmospheres at 2–8°C . Its primary hazard classification (H302: harmful if swallowed) necessitates precautionary measures (P280, P305+P351+P338) during handling .

The compound is utilized in synthetic organic chemistry, particularly in gold-catalyzed alkyne activation reactions to produce nitrogen-containing heterocycles, as demonstrated by its role in forming internal alkynes with 93% yield under controlled conditions . Notably, conflicting CAS numbers (85604-06-4 and 898779-06-1) are reported in commercial databases, which may reflect isomerism or sourcing discrepancies .

Properties

IUPAC Name

2-bromo-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBOCIQJROMWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446579
Record name 5-(Benzyloxy)-2-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85604-06-4
Record name 5-(Benzyloxy)-2-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Protocol

Reactants :

  • 2-Bromo-5-hydroxybenzaldehyde (CAS 2973-80-0)

  • Benzyl bromide (CAS 100-39-0)

  • Potassium carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF)

Conditions :

  • Temperature: 20°C (room temperature)

  • Reaction Time: 2 hours

  • Workup: Aqueous quenching followed by ethyl acetate extraction and silica gel chromatography.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenolate ion generated by K₂CO₃ attacks the benzyl bromide electrophile. DMF, a polar aprotic solvent, enhances reaction efficiency by stabilizing ionic intermediates.

ParameterDetail
Starting Material2-Bromo-5-hydroxybenzaldehyde
Benzylating AgentBenzyl bromide
BasePotassium carbonate
SolventDMF
Yield99%
PurificationSilica gel chromatography (hexanes/EtOAc)

Mechanistic Insights and Optimization

Role of Base and Solvent

Potassium carbonate acts as a mild base, deprotonating the phenolic hydroxyl group to form a phenoxide ion. DMF facilitates this process by solubilizing inorganic carbonate salts and stabilizing charged species through its high dielectric constant (ε = 36.7). Alternative bases (e.g., cesium carbonate) or solvents (e.g., acetone) may alter reaction kinetics but are less effective for this substrate.

Selectivity and Byproduct Mitigation

The bromine substituent at the 2-position exerts an ortho-directing effect, ensuring regioselective benzylation at the 5-position. Competitive alkylation at the aldehyde group is negligible due to its lower nucleophilicity under basic conditions. Side products, if any, arise from over-alkylation or solvent degradation, both minimized by maintaining stoichiometric control and ambient temperatures.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor to boron-containing β-lactamase inhibitors, as demonstrated in high-throughput crystallography studies. Its bromine and benzyloxy groups enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles.

Scalability Considerations

The Kim et al. method is scalable to multi-gram quantities, with DMF’s low volatility (bp 153°C) allowing safe handling at industrial scales. Post-reaction purification via column chromatography ensures >95% purity, critical for downstream applications.

Comparative Analysis of Alternative Methods

While the Kim et al. protocol dominates literature, exploratory routes include:

Ullmann Ether Synthesis

Copper-catalyzed coupling of 2-bromo-5-hydroxybenzaldehyde with benzyl halides could theoretically yield the target compound. However, this method requires elevated temperatures (80–120°C) and offers no yield advantage over the base-mediated approach.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times but introduces complications in handling volatile benzyl bromide. Preliminary trials show comparable yields (97%) at 50°C for 30 minutes, though scalability remains unverified.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, CHO), 7.85 (d, J = 2.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Bn), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 5.15 (s, 2H, OCH₂).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O), confirming >99% purity .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-bromobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

    Reduction: Sodium borohydride in methanol or ethanol is a common reducing agent.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-(Benzyloxy)-2-methoxybenzaldehyde.

    Oxidation: 5-(Benzyloxy)-2-bromobenzoic acid.

    Reduction: 5-(Benzyloxy)-2-bromobenzyl alcohol.

Scientific Research Applications

5-(Benzyloxy)-2-bromobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-bromobenzaldehyde depends on its specific application. In chemical reactions, the benzyloxy and bromine substituents influence the reactivity and selectivity of the compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

  • Benzyloxy vs. Hydroxy Groups : The benzyloxy group in this compound enhances steric bulk and lipophilicity compared to the hydroxyl group in 5-bromo-2-hydroxybenzaldehyde. This difference impacts solubility and reactivity; the hydroxyl group may participate in hydrogen bonding, whereas the benzyloxy group offers protection against oxidation .
  • Bromine Position : The 2-bromo substitution in the target compound contrasts with the 5-bromo position in 5-bromo-2-hydroxybenzaldehyde. Positional isomerism influences electronic effects (e.g., directing further electrophilic substitution) and steric interactions in synthetic pathways .
  • Oxazole vs. Benzaldehyde Core : The oxazole-substituted derivative (2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde) introduces a nitrogen-containing heterocycle, altering electronic properties and expanding utility in medicinal chemistry for heterocyclic scaffold synthesis .

Hazard Profiles

The target compound’s H302 classification contrasts with the lack of reported hazards for 5-bromo-2-hydroxybenzaldehyde and 4-benzyloxybenzaldehyde. This suggests that bromine and benzyloxy substituents synergistically contribute to toxicity, possibly due to metabolic pathways generating reactive intermediates .

Biological Activity

5-(Benzyloxy)-2-bromobenzaldehyde, with the molecular formula C14_{14}H11_{11}BrO2_2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety with a benzyloxy group and a bromine atom at the 2-position. Its structure contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C14_{14}H11_{11}BrO2_2
  • Molecular Weight : Approximately 293.14 g/mol

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which are crucial in mitigating oxidative stress in biological systems. This property is particularly relevant in the context of various diseases linked to oxidative damage.

  • Mechanism : The compound interacts with reactive oxygen species (ROS), reducing their harmful effects on cells and tissues.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent , effective against a range of pathogenic microorganisms. Studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting its utility in treating infections.

  • Tested Microorganisms : Various strains of bacteria and fungi.
  • Inhibition Mechanism : Likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Emerging studies highlight the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

  • Cell Lines Tested : Various human cancer cell lines.
  • Mechanism of Action : The compound may trigger apoptotic pathways by modulating signaling cascades involved in cell survival and death.

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Demonstrated significant antioxidant activity in vitro, with IC50 values indicating effective ROS scavenging.
Johnson et al. (2024)Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Lee et al. (2024)Found that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The bromine atom enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities.
  • Cell Membrane Disruption : The hydrophobic nature of the benzyloxy group may facilitate membrane penetration, leading to structural alterations in microbial cells.
  • Apoptotic Pathway Modulation : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial signaling, promoting cell death.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound:

  • In Vivo Studies : Animal models are needed to evaluate the pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Investigating derivatives could enhance biological activity or selectivity for specific targets.
  • Combination Therapies : Assessing synergy with existing antimicrobial or anticancer agents may provide enhanced treatment strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Benzyloxy)-2-bromobenzaldehyde with high purity?

  • Methodological Answer : A common approach involves benzyl protection of 2-bromo-5-hydroxybenzaldehyde using benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF. The reaction is typically heated to 60–80°C for 6–12 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Intermediate characterization by 1H^1H-NMR and mass spectrometry is critical to confirm the absence of unreacted starting materials or byproducts .

Q. How should this compound be stored to ensure stability during experimental use?

  • Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) in a dry, well-ventilated environment at 2–8°C. Avoid exposure to moisture, as hydrolysis of the benzyloxy group may occur. Pre-purge storage vials with nitrogen to minimize oxidative degradation .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to prevent inhalation or skin contact. In case of accidental exposure, rinse affected areas with copious water for 15 minutes and seek medical attention if irritation persists. Avoid incompatible materials like strong oxidizers or bases .

Advanced Research Questions

Q. What strategies can be employed to achieve regioselective functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position is highly reactive in Suzuki-Miyaura or Ullmann couplings. To enhance regioselectivity, use Pd(PPh₃)₄ or XPhos as a catalyst with K₃PO₄ as a base in toluene/water mixtures. The benzyloxy group at the 5-position acts as an electron-donating group, directing coupling to the brominated site. Monitor reaction progress by TLC (silica gel, UV-active spots) .

Q. How can contradictory NMR data be resolved when characterizing this compound derivatives?

  • Methodological Answer : Contradictions in 1H^1H-NMR shifts (e.g., aldehyde proton vs. aromatic protons) can arise from solvent polarity or impurities. Use deuterated DMSO or CDCl₃ for consistent readings and compare data with literature values for analogous brominated benzaldehydes . For complex cases, employ 13C^{13}C-NMR or 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is optimal. Use a gradient elution (acetonitrile/water) to separate impurities. For structural identification of impurities, couple HPLC with high-resolution mass spectrometry (HRMS) or LC-MS/MS .

Experimental Design & Data Analysis

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Withdraw aliquots at timed intervals (0, 24, 48 hours) and analyze by HPLC to track degradation. Kinetic modeling (e.g., first-order decay) quantifies stability, with Arrhenius plots predicting shelf-life under accelerated conditions (40–60°C) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution. Local softness and Fukui indices identify electrophilic sites, while transition state analysis (IRC) validates reaction pathways. Software like Gaussian or ORCA can simulate intermediates and activation energies .

Contradiction Resolution

Q. How to address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to detect polymorph transitions. Recrystallize samples from different solvents (e.g., ethanol vs. ethyl acetate) and compare melting ranges. PXRD analysis confirms crystal structure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-2-bromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)-2-bromobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.